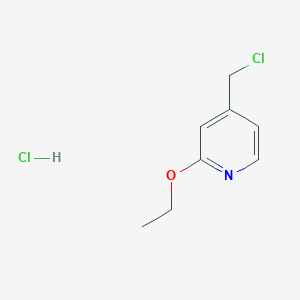
4-(Chloromethyl)-2-ethoxypyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-2-ethoxypyridine hydrochloride, also known as 4-Picolyl chloride hydrochloride, is a chemical compound with the empirical formula C6H6ClN·HCl and a molecular weight of 164.03 . It is often used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in the separation and purification of the peptide .
Synthesis Analysis
The synthesis of 4-(Chloromethyl)pyridine hydrochloride involves several steps . The process starts with 4-methylpyridine as a raw material, which is oxidized into 4-picolinic acid with potassium permanganate . The 4-picolinic acid then reacts with methanol to produce methyl pyridine-4-carboxylate under acidic conditions . This is followed by the reduction of the methyl pyridine-4-carboxylate to 4-pyridinemethanol . Finally, the 4-pyridinemethanol reacts with thionyl chloride to produce the target product, namely, 4-(chloromethyl)pyridine hydrochloride .Molecular Structure Analysis
The molecular structure of 4-(Chloromethyl)-2-ethoxypyridine hydrochloride is characterized by a pyridine ring with a chloromethyl group attached to the 4-position . The hydrochloride indicates the presence of an additional hydrogen chloride molecule .Physical And Chemical Properties Analysis
4-(Chloromethyl)-2-ethoxypyridine hydrochloride is a solid substance under normal conditions . It has a molecular weight of 164.03 and is hygroscopic . The melting point is reported to be between 166-173 °C .Aplicaciones Científicas De Investigación
Cyclometalated Complexes Synthesis The synthesis of cyclometalated complexes of iridium(III) with functionalized 2,2'-bipyridines uses similar chemical precursors to 4-(chloromethyl)-2-ethoxypyridine hydrochloride. These complexes exhibit significant photophysical properties and redox behavior, which are essential for applications in light-emitting devices and as photocatalysts in organic synthesis (Neve et al., 1999).
Reactivity and Synthesis of Pyridine Derivatives A study on the reactivity and synthesis of 5-chloro-2,4-dihydroxypyridine, which shares a related chemical structure with 4-(chloromethyl)-2-ethoxypyridine hydrochloride, provides insights into the synthesis of pyridine derivatives. These derivatives are crucial for developing pharmaceuticals and agrochemicals (Kolder & Hertog, 2010).
Anticancer Agents Development In the context of anticancer research, derivatives of pyridine, similar to 4-(chloromethyl)-2-ethoxypyridine hydrochloride, have been synthesized and evaluated for their potential as anticancer agents. This research demonstrates the compound's utility in developing therapeutic agents targeting cancer cells (Temple et al., 1983).
Selective Solvent Extraction The compound's analogs have been applied in the selective solvent extraction of metals, such as palladium(II), rhodium(III), and platinum(IV), from hydrochloric acid solutions. This application is crucial for the purification and recycling of precious metals from industrial waste (Baba & Fukumoto, 1992).
Synthesis Improvement Improvements in the synthesis of related pyridine derivatives, like 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, indicate the continuous development of methodologies enhancing the efficiency and selectivity of chemical synthesis processes. Such improvements are beneficial for the large-scale production of fine chemicals (Liang, 2007).
Safety And Hazards
Propiedades
IUPAC Name |
4-(chloromethyl)-2-ethoxypyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-2-11-8-5-7(6-9)3-4-10-8;/h3-5H,2,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZHDNKJBISDSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-ethoxypyridine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Tert-butoxy)carbonyl]-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid](/img/structure/B2890600.png)
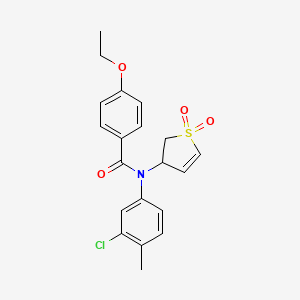
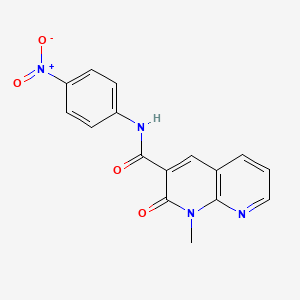
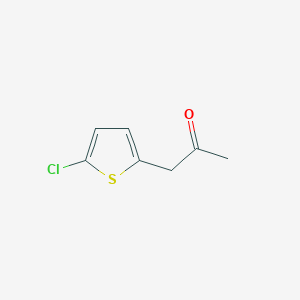
![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2890608.png)
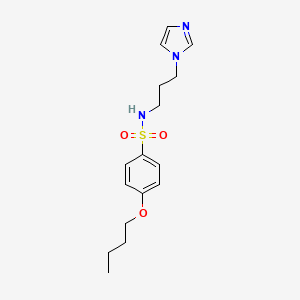
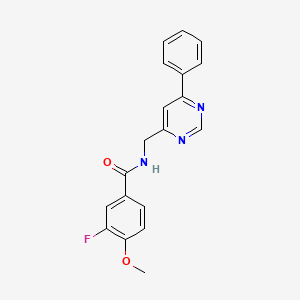
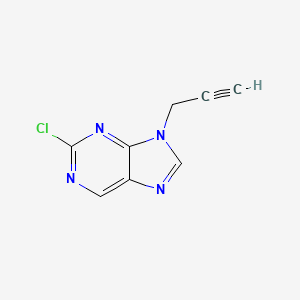
![5-[(4-Bromophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2890614.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2890615.png)
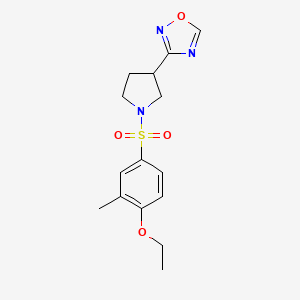

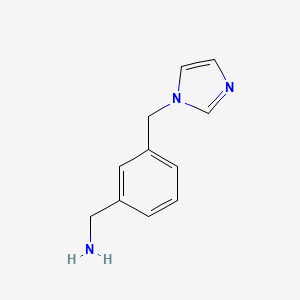
![Ethyl ({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2890623.png)